molecular formula C9H20N2 B1286104 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine CAS No. 937648-03-8

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine

Cat. No. B1286104
CAS RN: 937648-03-8
M. Wt: 156.27 g/mol
InChI Key: CWENJDZQKVBYRM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in medicinal chemistry. For instance, the synthesis of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives is described as involving aryloxyethyl derivatives that preferentially phosphorylate ERK1/2, a signaling molecule associated with serotonin 5-HT1A receptors . Another example is the synthesis of N-(arylethyl)-N-methyl-2-(1-pyrrolidinyl)ethylamines, which are structurally related to piperidine and have shown high affinity for sigma receptors . These syntheses involve various chemical reactions and manipulations to achieve the desired structural and pharmacological properties.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. The crystal structure of a benzimidazole derivative with a piperazine ring, which is structurally related to piperidine, was determined using X-ray crystallography . This analysis confirmed the predicted structure and provided detailed information on bond lengths, angles, and ring conformations. Such structural analyses are essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives can be complex and require careful optimization to achieve high selectivity and potency. For example, the synthesis of phenylethynylated piperidin-4-ones involves the study of stereochemistry and the determination of the configuration of stereoisomeric products . These reactions are critical for the development of compounds with the desired biological activity and minimal side effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, metabolic stability, and penetration through biological membranes, are important for their development as therapeutic agents. The lead compound in the series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives exhibited high solubility, metabolic stability, and favorable penetration through the Caco-2 cell line, which is a model for the intestinal barrier . These properties contribute to the compound's pharmacokinetic profile and its potential as a drug candidate.

Scientific Research Applications

Understanding the Role of Ethylene in Ripening and Senescence

Research has shown that the compound 1-methylcyclopropene (1-MCP), which shares structural similarities with 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine, is utilized to understand the role of ethylene in the ripening and senescence of fruits and vegetables. Watkins (2006) highlighted the significant impact of 1-MCP on fruits like apples, avocados, and bananas, showcasing its potential to improve product quality by delaying ripening and regulating ethylene's role in senescence processes (Watkins, 2006).

Enhancing Understanding of Ethylene Action

Blankenship and Dole (2003) reviewed over 100 studies on 1-methylcyclopropene (1-MCP) and its action as an ethylene inhibitor. The insights from these studies are crucial for understanding how similar compounds, like 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine, interact with ethylene, providing valuable information on their effects on a broad range of fruits, vegetables, and floriculture crops (Blankenship & Dole, 2003).

Investigating Memory Enhancement

Zhang Hong-ying (2012) explored the effects of certain acetic ether derivatives, structurally related to 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine, on learning and memory in mice. The study revealed these compounds' potential to improve memory reconstruction dysfunction, suggesting possible research applications of 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine in cognitive and memory enhancement (Zhang, 2012).

Exploring the Effects on Postharvest Quality of Non-Climacteric Fruit Crops

Li Li and colleagues (2016) investigated the impact of 1-MCP on non-climacteric fruit crops, revealing its significant role in inhibiting senescence processes and physiological disorders. This research paves the way for exploring how similar compounds, like 1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine, might be used to enhance the postharvest quality of various fruits (Li et al., 2016).

properties

IUPAC Name

1-(1-ethylpiperidin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-11-6-4-5-9(8-11)7-10-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWENJDZQKVBYRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC(C1)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586318
Record name 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethylpiperidin-3-YL)-N-methylmethanamine

CAS RN

937648-03-8
Record name 1-(1-Ethylpiperidin-3-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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